4-(6-Chloro-4-ethoxycarbonyl-5-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
Description
4-(6-Chloro-4-ethoxycarbonyl-5-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (CAS: 1201675-12-8, molecular formula: C₁₈H₂₆ClN₃O₄) is a piperazine-based intermediate widely employed in pharmaceutical synthesis. Its structure features a substituted pyridine ring with chloro, ethoxycarbonyl, and methyl groups at positions 6, 4, and 5, respectively, coupled to a tert-butyl carbamate-protected piperazine moiety. This compound is pivotal in constructing bioactive molecules due to its modular reactivity and compatibility with diverse synthetic pathways .
Properties
Molecular Formula |
C18H26ClN3O4 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
tert-butyl 4-(6-chloro-4-ethoxycarbonyl-5-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26ClN3O4/c1-6-25-16(23)13-11-14(20-15(19)12(13)2)21-7-9-22(10-8-21)17(24)26-18(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
LKLBDXMYOKXSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1C)Cl)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent
The chloro group on the pyridine ring undergoes substitution reactions under nucleophilic conditions. This site is activated by the electron-withdrawing ethoxycarbonyl group, facilitating displacement by amines or other nucleophiles.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| NAS with Amines | 80–100°C, polar aprotic solvent | Piperidine, K₂CO₃, DMF | Substitution of Cl with amine group, forming pyridine-amine derivatives |
| NAS with Thiols | Reflux, inert atmosphere | Thiophenol, CuI, DMSO | Replacement of Cl with thioether linkage, yielding sulfur-containing analogs |
Ester Hydrolysis and Transesterification
The ethoxycarbonyl and tert-butyl ester groups participate in hydrolysis or transesterification under acidic/basic conditions.
Piperazine Ring Functionalization
The piperazine nitrogen atoms can undergo alkylation or acylation, though steric hindrance from the tert-butyl ester may limit reactivity.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| N-Alkylation | Room temperature, DMF | Benzyl bromide, K₂CO₃ | Mono-alkylation at the less hindered piperazine nitrogen |
| N-Acylation | 0°C, anhydrous conditions | Acetyl chloride, triethylamine | Acetylation of the secondary amine, forming amide derivatives |
Cross-Coupling Reactions
The chloro group enables palladium-catalyzed cross-coupling reactions for C–C bond formation.
Reductive Dehalogenation
The chloro group can be reductively removed under hydrogenation conditions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| H₂/Pd-C Reduction | 50 psi H₂, ethanol | 10% Pd/C, H₂ | Chlorine replaced with hydrogen, yielding dechlorinated pyridine analog |
Oxidation of Methyl Group
The methyl group on the pyridine ring is resistant to oxidation under standard conditions but can react under aggressive systems.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| KMnO₄ Oxidation | 120°C, acidic conditions | KMnO₄, H₂SO₄ | Methyl group oxidized to carboxylic acid (rare, low yield) |
Key Mechanistic Insights
-
Steric Effects : The tert-butyl ester imposes steric hindrance, limiting access to the piperazine nitrogen for alkylation/acylation .
-
Electronic Activation : The ethoxycarbonyl group enhances electrophilicity at the C-6 position of the pyridine ring, favoring NAS reactions.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) optimize NAS and coupling reactions by stabilizing transition states .
Comparison with Similar Compounds
Pyridine Ring Modifications
- Positional Isomerism: 4-(6-Chloro-3-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Differs in the ethoxycarbonyl group position (3- vs. 4-), which alters electronic effects and steric accessibility for downstream reactions .
Functional Group Replacements
- Amino vs. Chloro: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5): Substitutes chloro with an amino group, improving solubility and enabling conjugation via amide bond formation .
- Nitro as a Precursor :
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): Chloro and bromo substituents (e.g., CAS 1201675-12-8 and 460094-85-3) stabilize intermediates via inductive effects, favoring nucleophilic aromatic substitution . Cyano groups (e.g., 4-(cyano-dimethyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester) increase electrophilicity, accelerating Michael additions .
- Steric Hindrance :
Pharmacological Relevance
- Piperazine Flexibility : The piperazine ring’s conformational adaptability improves binding to biological targets, such as G-protein-coupled receptors (GPCRs) and kinases .
- Sulfonyl and Sulfonamide Derivatives: Compounds like 3-dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester exhibit enhanced metabolic stability, critical for oral bioavailability .
Research Findings and Trends
- Synthetic Utility : The tert-butyl carbamate group is universally adopted for nitrogen protection, enabling deprotection under mild acidic conditions (e.g., HCl/EtOAc) .
- Bioisosteric Replacements : Bromine-for-chlorine substitutions (e.g., CAS 460094-85-3) are common to optimize pharmacokinetics without altering core scaffold activity .
- Complex Heterocycles: Derivatives like tert-butyl 5-((tert-butoxycarbonyl)(6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrimidin-4-yl)amino)-1H-indazole-1-carboxylate highlight the scaffold’s versatility in generating polycyclic drug candidates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction progress be monitored?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core followed by coupling with the piperazine-tert-butyl ester moiety. Key steps include:
- Condensation reactions under inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Thin-layer chromatography (TLC) to monitor intermediate formation and reaction completion. Ethyl acetate/hexane mixtures (10–30% gradient) are common mobile phases .
- Flash chromatography for purification, with yields optimized by controlling temperature (e.g., 80°C for 18 hours in dioxane/hexane systems) .
- Critical Parameters :
| Step | Solvent | Temperature | Monitoring Technique |
|---|---|---|---|
| Coupling | Dioxane | 80°C | TLC (Rf = 0.3–0.5) |
| Purification | Hexane/ethyl acetate | RT | HPLC (≥95% purity) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for CH₃, 80–85 ppm for quaternary C) and piperazine ring protons (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for carbamate) and aromatic C–Cl (~750 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Root Causes :
- Dynamic processes : Rotameric equilibria in the piperazine ring may cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers .
- Impurity interference : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate pure fractions before re-analysis .
Q. What computational or crystallographic methods are suitable for structural elucidation of derivatives?
- Crystallography :
- Use SHELX (SHELXL/SHELXS) for single-crystal refinement. Key metrics: R1 < 0.05, wR2 < 0.15 for high-resolution datasets .
- Example: resolved hydrogen-bonding networks in similar tert-butyl piperazine crystals using SHELX (space group P2₁/c) .
- DFT Calculations : Optimize geometry with Gaussian09 (B3LYP/6-31G*) to predict vibrational spectra or electrostatic potentials, aiding in functional group analysis .
Q. How can reaction yields be improved for challenging coupling steps (e.g., low selectivity in pyridine functionalization)?
- Optimization Strategies :
- Catalyst screening : Pd(OAc)₂/XPhos systems enhance cross-coupling efficiency in aryl-piperazine syntheses .
- Solvent effects : Switch to polar aprotic solvents (DMF, THF) to stabilize intermediates. achieved 75% yield in THF vs. 50% in toluene .
- Additives : Use Cs₂CO₃ to deprotonate acidic N–H groups in piperazine, accelerating nucleophilic substitution .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Case Example : reports a melting point of 59–61°C for a derivative, while computational models predicted 65–70°C.
- Resolution :
- Recrystallization : Repurify using ethanol/water mixtures to remove low-melting polymorphs .
- DSC Analysis : Differential scanning calorimetry can identify polymorphic transitions or hydrate formation .
Safety and Handling
Q. What precautions are critical when handling this compound in a research setting?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
